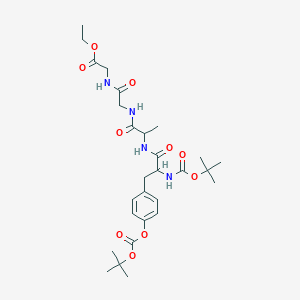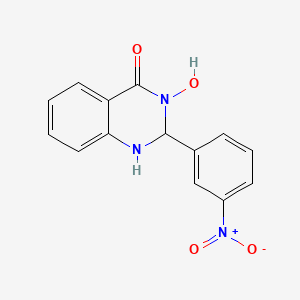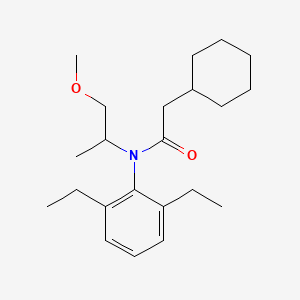
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is a synthetic peptide compound. It is composed of a sequence of amino acids, specifically tyrosine, alanine, and glycine, with protective groups such as tert-butyloxycarbonyl (Boc) and ethyl ester (OEt). This compound is often used in peptide synthesis and research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino acids using Boc groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM). The final product is obtained by deprotecting the Boc groups and esterifying the carboxyl group with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt can undergo various chemical reactions, including:
Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA).
Hydrolysis: Breaking down the ester bond using bases or acids.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Free amino acids or peptides.
Hydrolysis: Carboxylic acids and alcohols.
Coupling: Extended peptide chains.
Aplicaciones Científicas De Investigación
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of synthetic peptides for research and development.
Mecanismo De Acción
The mechanism of action of Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc) ensure stability during synthesis, while the peptide sequence can mimic natural substrates or inhibitors, allowing researchers to study biochemical pathways and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Boc-DL-Tyr(Boc)-DL-Ala-Gly-OH: Lacks the ethyl ester group, making it less reactive in certain conditions.
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-NH2: Contains an amide group instead of an ester, altering its solubility and reactivity.
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OMe: Has a methoxy group instead of an ethoxy group, affecting its chemical properties.
Uniqueness
Boc-DL-Tyr(Boc)-DL-Ala-Gly-Gly-OEt is unique due to its specific sequence and protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and research applications.
Propiedades
IUPAC Name |
ethyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O10/c1-9-39-22(34)16-29-21(33)15-30-23(35)17(2)31-24(36)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,17,20H,9,14-16H2,1-8H3,(H,29,33)(H,30,35)(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOODJIGZPUJBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(diethylamino)-2-oxoethyl]-N-[4-(4-morpholinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5052800.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5052804.png)
![4-{2-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE](/img/structure/B5052811.png)

![1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5052823.png)
![2-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5052830.png)

![1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5052840.png)
![N,N-dimethyl-4-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B5052854.png)
![1-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B5052866.png)

![N-(3-indazol-1-ylpropyl)-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide](/img/structure/B5052888.png)
![[4-[(4-Methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B5052893.png)

